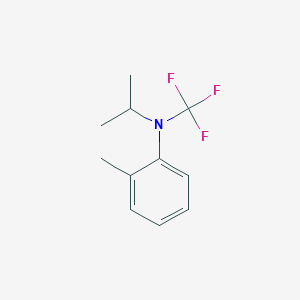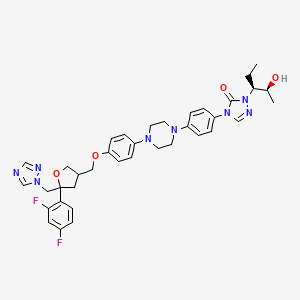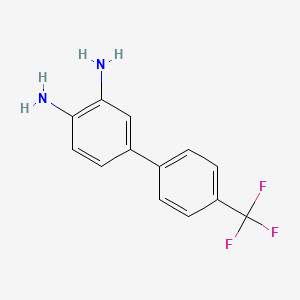
4'-(Trifluoromethyl)-3,4-biphenyldiamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Trifluoromethyl)-3,4-biphenyldiamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with two amine groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)-3,4-biphenyldiamine typically involves the introduction of the trifluoromethyl group into the biphenyl structure. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate (Cu(OTf)2) as the catalyst, 1,10-phenanthroline (phen) as the ligand, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 35°C .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and simplified purification steps are crucial. The reaction conditions are often adjusted to ensure scalability and reproducibility.
化学反应分析
Types of Reactions: 4’-(Trifluoromethyl)-3,4-biphenyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethylated quinones, reduced amines, and substituted biphenyl derivatives.
科学研究应用
4’-(Trifluoromethyl)-3,4-biphenyldiamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of 4’-(Trifluoromethyl)-3,4-biphenyldiamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- 4-(Trifluoromethyl)phenylhydrazine
- 4-(Trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 4’-(Trifluoromethyl)-3,4-biphenyldiamine is unique due to the presence of two amine groups on the biphenyl structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C13H11F3N2 |
|---|---|
分子量 |
252.23 g/mol |
IUPAC 名称 |
4-[4-(trifluoromethyl)phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(18)7-9/h1-7H,17-18H2 |
InChI 键 |
RCBZPPKGMFRMKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)
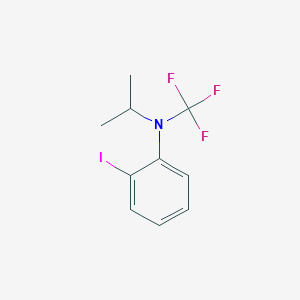

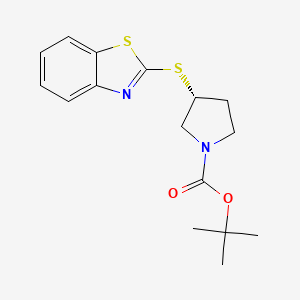


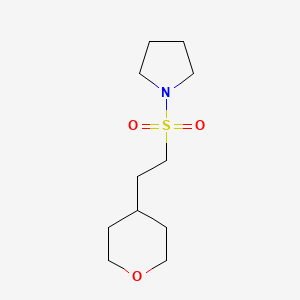
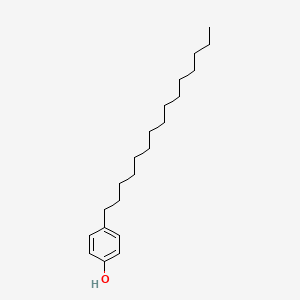
![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)
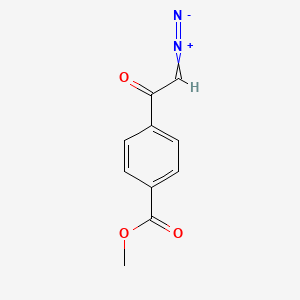
![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
